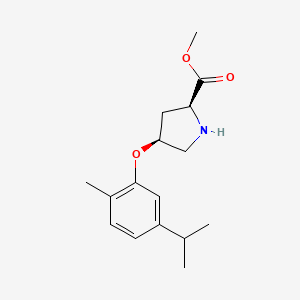

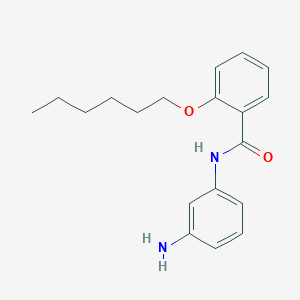

N-(3-Aminophenyl)-2-(hexyloxy)benzamide

Overview

Description

N-(3-Aminophenyl)-2-(hexyloxy)benzamide, or HAPB, is an amide-based compound found in many pharmaceutical and industrial materials. It has a wide range of applications, from pharmaceuticals to industrial chemicals. HAPB is a versatile compound with a variety of uses, including as a reagent, a catalyst, and a surfactant. HAPB is also used in scientific research, as a model compound for studying the structure and function of other compounds.

Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Activity : N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound similar to N-(3-Aminophenyl)-2-(hexyloxy)benzamide, has been found to inhibit histone deacetylases (HDACs) selectively. This inhibition can block cancer cell proliferation and induce apoptosis, making it a promising anticancer drug (Zhou et al., 2008).

Antimicrobial Activity : Benzamide derivatives, including those similar to this compound, have demonstrated broad-spectrum antibacterial and antifungal activities against various microorganisms (Ertan et al., 2007).

Antioxidant Potential : Amino-substituted benzamide derivatives, related to this compound, have shown the capacity to act as powerful antioxidants by scavenging free radicals. This is attributed to their electrochemical oxidation mechanisms, which are essential in understanding their free radical scavenging activity (Jovanović et al., 2020).

Therapeutic Efficacy in Cancer Treatment : Another similar compound, 4-amino-N-(2'-aminophenyl)benzamide, has been shown to have significant therapeutic efficacy in treating slowly growing tumors. This compound is characterized by its low mutagenic potential and DNA-DNA crosslinking activity after treatment, highlighting its potential in cancer therapy (Berger et al., 1985).

Enzyme Inhibition and Pharmacological Activities : N-(3-Hydroxyphenyl) Benzamide, a compound with a structure similar to this compound, was synthesized and found to inhibit various enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase. These enzyme inhibition activities point to its potential pharmacological applications (Abbasi et al., 2014).

Complexation Reactions in Chemistry : N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide, a compound structurally related to this compound, has been studied for its complexation reactions with metal ions like Ni2+, Cu2+, and Cd2+. Such studies are significant in understanding the chemistry of benzamide derivatives and their potential applications in material science (Thangjam & Rajkumari, 2010).

Potential in Treating Cardiac Hypertrophy : A novel histone deacetylase inhibitor, structurally similar to this compound, has shown effects in preventing cardiac hypertrophy induced by isoproterenol in rat hearts. This suggests its potential therapeutic application in treating certain heart conditions (Kitagawa et al., 2007).

properties

IUPAC Name |

N-(3-aminophenyl)-2-hexoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-2-3-4-7-13-23-18-12-6-5-11-17(18)19(22)21-16-10-8-9-15(20)14-16/h5-6,8-12,14H,2-4,7,13,20H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUBKLPZGOHGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

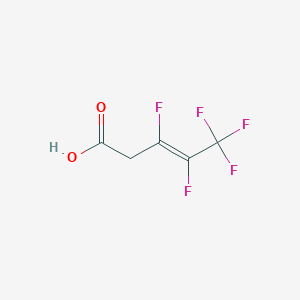

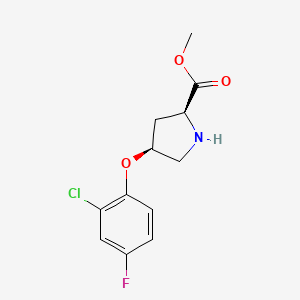

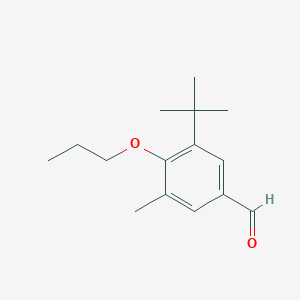

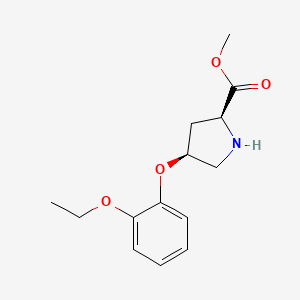

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

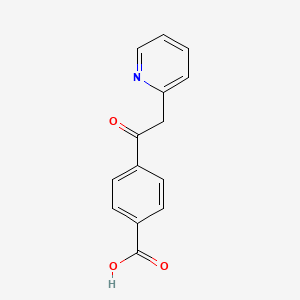

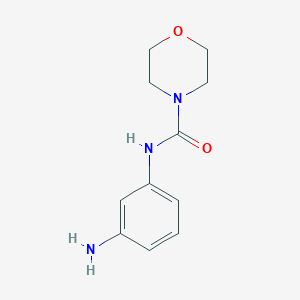

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)

![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)